molecular formula C28H39N5O5 B12365893 E3 Ligase Ligand-linker Conjugate 76

E3 Ligase Ligand-linker Conjugate 76

Cat. No.: B12365893
M. Wt: 525.6 g/mol
InChI Key: MHQZCACSBQNHQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E3 Ligase Ligand-linker Conjugate 76 involves the conjugation of Thalidomide (HY-14658) with a corresponding linker . The synthetic route typically includes the following steps:

    Activation of Thalidomide: Thalidomide is activated by reacting with a suitable reagent to introduce a functional group that can react with the linker.

    Linker Attachment: The activated Thalidomide is then reacted with the linker under specific conditions to form the conjugate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and confirm the structure of the conjugate .

Chemical Reactions Analysis

Types of Reactions

E3 Ligase Ligand-linker Conjugate 76 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Thalidomide: Used as the starting material for the synthesis.

    Linker Reagents: Various linkers can be used depending on the desired properties of the final conjugate.

    Catalysts: Catalysts may be used to enhance the reaction rates and yields.

Major Products Formed

The major product formed from the reactions involving this compound is the PROTAC molecule, which consists of the E3 ligase ligand-linker conjugate and a target protein ligand .

Scientific Research Applications

Key Features

  • Thalidomide-Based Ligand : Provides specificity and affinity towards E3 ligases.
  • Linker Design : Optimized for effective cellular uptake and interaction with target proteins.
  • Recruitment of E3 Ligases : Enables selective degradation of disease-causing proteins.

Targeted Protein Degradation

E3 Ligase Ligand-linker Conjugate 76 has been extensively studied for its applications in targeted protein degradation. By recruiting E3 ligases, this compound can induce the degradation of various proteins implicated in diseases such as cancer, neurodegenerative disorders, and autoimmune diseases.

Case Studies

  • Cancer Therapeutics : Research has shown that compounds like this compound can substantially reduce levels of oncoproteins within cancer cells, thereby modulating pathways involved in tumorigenesis. For example, studies indicate that PROTACs utilizing this compound have demonstrated efficacy against specific cancer types by degrading key regulatory proteins involved in cell proliferation and survival .
  • Neurodegenerative Diseases : The ability to target and degrade misfolded or aggregated proteins associated with neurodegenerative diseases presents another promising application. This compound has been explored for its potential to clear tau protein aggregates implicated in Alzheimer’s disease .

Interaction Studies

Interaction studies involving this compound typically utilize techniques such as surface plasmon resonance (SPR) and co-immunoprecipitation to assess binding dynamics with various E3 ligases and target proteins. These studies are crucial for understanding the efficacy and specificity of the compound in different biological contexts .

Comparative Analysis with Other Compounds

This compound can be compared with other compounds used in PROTAC technology based on structure, unique features, and application efficacy:

Compound NameStructureUnique Features
Thalidomide-O-amido-PEG3-C2-NH2Thalidomide + PEG linkerShort PEG linker enhances cell permeability
Pomalidomide PEG4 Propionic AcidPomalidomide + Propionic AcidImproved solubility and stability
Cereblon Ligand-Linker ConjugatesCereblon-based ligandsTargets specific E3 ligases associated with multiple myeloma

This compound is distinguished by its specific combination of thalidomide as a ligand and its unique linker design, which may provide enhanced selectivity and degradation efficiency compared to other compounds .

Mechanism of Action

The mechanism of action of E3 Ligase Ligand-linker Conjugate 76 involves the formation of a ternary complex with an E3 ligase and a target protein. The conjugate binds to the E3 ligase, recruiting it to the target protein. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways regulated by the degraded proteins .

Comparison with Similar Compounds

E3 Ligase Ligand-linker Conjugate 76 is unique in its ability to recruit Cereblon protein and facilitate the synthesis of PROTACs. Similar compounds include:

These similar compounds highlight the versatility of E3 ligase ligand-linker conjugates in the field of targeted protein degradation, each with unique properties and applications.

Properties

Molecular Formula

C28H39N5O5

Molecular Weight

525.6 g/mol

IUPAC Name

tert-butyl 4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]piperidin-4-yl]methyl]piperazine-1-carboxylate

InChI

InChI=1S/C28H39N5O5/c1-28(2,3)38-27(37)32-14-12-30(13-15-32)17-19-8-10-31(11-9-19)21-4-5-22-20(16-21)18-33(26(22)36)23-6-7-24(34)29-25(23)35/h4-5,16,19,23H,6-15,17-18H2,1-3H3,(H,29,34,35)

InChI Key

MHQZCACSBQNHQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4)C5CCC(=O)NC5=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.